molecular formula C21H17BF4N2 B2749386 2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate CAS No. 104312-81-4

2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate

Cat. No.: B2749386
CAS No.: 104312-81-4
M. Wt: 384.18
InChI Key: RJEBLEWYDHZPIR-UHFFFAOYSA-N
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Description

2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylamino group attached to a phenyl ring, which is further connected to an isoquinolin-2-ylium moiety. The tetrafluoroboranuide anion serves as a counterion, stabilizing the overall structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The isoquinolin-2-ylium moiety can be reduced to form dihydroisoquinoline derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylamino group may yield nitro derivatives, while reduction of the isoquinolin-2-ylium moiety may produce dihydroisoquinoline derivatives.

Scientific Research Applications

2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The phenylamino group may interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The isoquinolin-2-ylium moiety may participate in electron transfer processes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium chloride
  • 2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium bromide
  • 2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium iodide

Uniqueness

2-(4-Anilinophenyl)isoquinolinium tetrafluoroborate is unique due to the presence of the tetrafluoroboranuide anion, which provides enhanced stability and solubility compared to other similar compounds. This unique feature makes it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-isoquinolin-2-ium-2-yl-N-phenylaniline;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N2.BF4/c1-2-8-19(9-3-1)22-20-10-12-21(13-11-20)23-15-14-17-6-4-5-7-18(17)16-23;2-1(3,4)5/h1-16,22H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEBLEWYDHZPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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